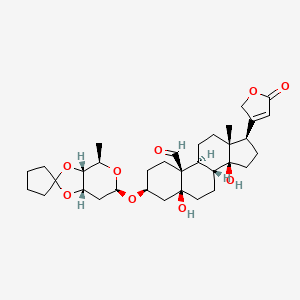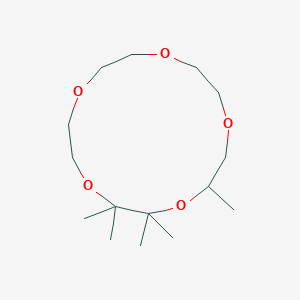
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process. The exact synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The ether groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ethers.
Scientific Research Applications
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: The compound is used in the separation and purification of metal ions in industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound coordinate with the metal ions, forming a stable ring structure. This complexation can influence various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: A similar crown ether with a slightly different structure.
Benzo-15-crown-5: Another crown ether with a benzene ring incorporated into the structure.
2,2’-Bi-1,4,7,10,13-pentaoxacyclopentadecane: A dimeric form of the compound with two crown ether units.
Uniqueness
2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These substitutions can enhance the compound’s stability and selectivity in forming complexes with certain metal ions, making it valuable in specialized applications.
Properties
CAS No. |
50807-30-2 |
|---|---|
Molecular Formula |
C15H30O5 |
Molecular Weight |
290.40 g/mol |
IUPAC Name |
2,2,3,3,5-pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O5/c1-13-12-18-9-8-16-6-7-17-10-11-19-14(2,3)15(4,5)20-13/h13H,6-12H2,1-5H3 |
InChI Key |
IEGFBJULNLVFDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCOCCOCCOC(C(O1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


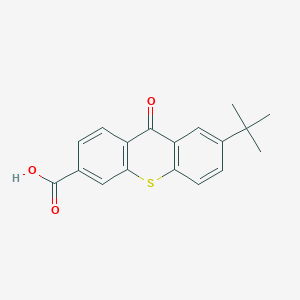
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
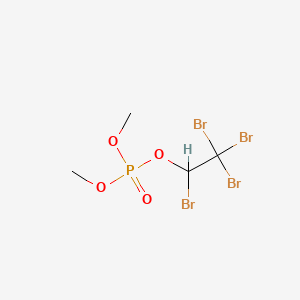
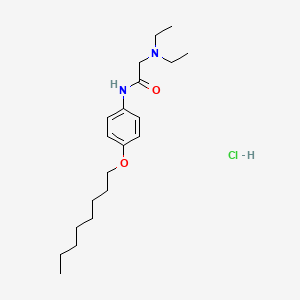

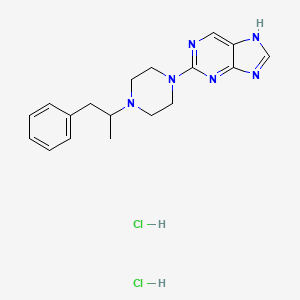
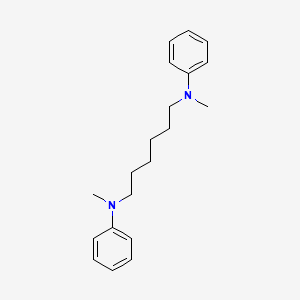
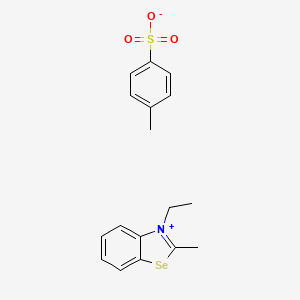
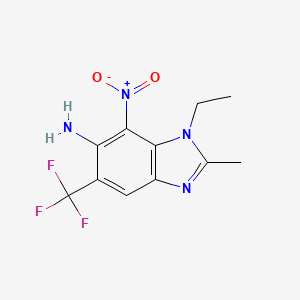
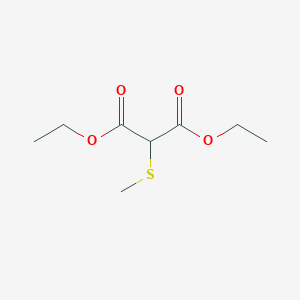
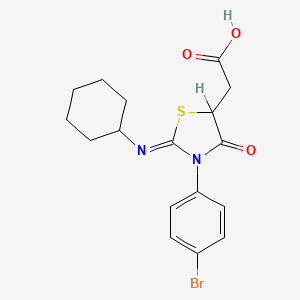
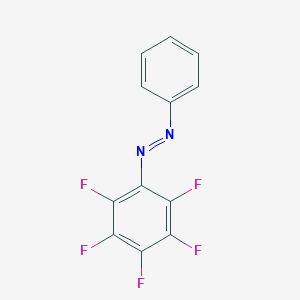
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
